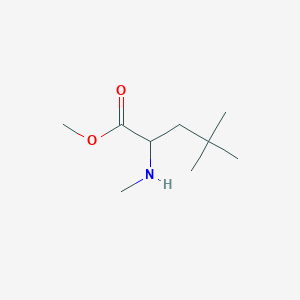![molecular formula C14H20N2O3 B13571894 tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)
tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate is a small molecule inhibitor that targets monocarboxylate transporter 1 (MCT1) in cancer cells. This compound has a molecular formula of C14H20N2O3 and a molecular weight of 264.3.
Méthodes De Préparation
The synthesis of tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate involves several steps. One common synthetic route includes the condensation of N-(3-aminopropyl)-2-pipecoline with 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using larger reactors and optimizing reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is studied for its potential as an inhibitor of monocarboxylate transporter 1 (MCT1), which plays a role in cancer cell metabolism. In medicine, it is being investigated for its potential use in cancer treatment due to its ability to inhibit specific transporters in cancer cells. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate involves the inhibition of monocarboxylate transporter 1 (MCT1) in cancer cells. MCT1 is responsible for the transport of lactate and other monocarboxylates across cell membranes. By inhibiting MCT1, this compound disrupts the metabolic processes of cancer cells, leading to reduced cell proliferation and increased cell death. The molecular targets and pathways involved in this mechanism include the inhibition of lactate transport and the disruption of cellular metabolism.
Comparaison Avec Des Composés Similaires
Tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate can be compared with other similar compounds that target monocarboxylate transporters. Some similar compounds include AZD3965 and other MCT1 inhibitors. What sets this compound apart is its specific structure and its potential for higher selectivity and potency in inhibiting MCT1. This uniqueness makes it a valuable compound for further research and development in the field of cancer treatment.
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
tert-butyl N-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)15-10-4-6-11(7-5-10)16-8-12(17)9-16/h4-7,12,17H,8-9H2,1-3H3,(H,15,18) |
Clé InChI |
KGGVGTHXQUKLFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CC(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1H-1,3-Benzodiazol-2-YL)-3-(methylsulfanyl)propyl]-3-methylfuran-2-carboxamide](/img/structure/B13571820.png)
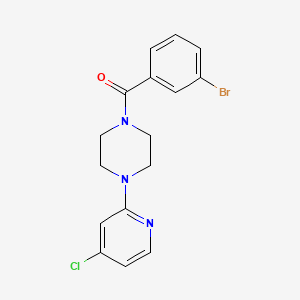
![Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13571852.png)
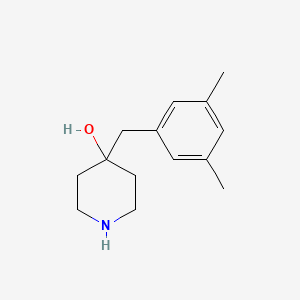
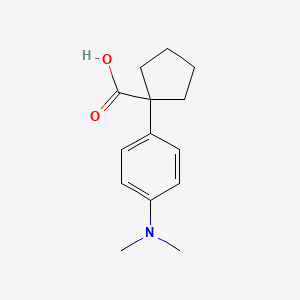
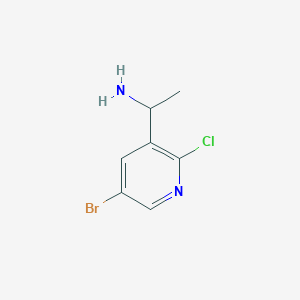
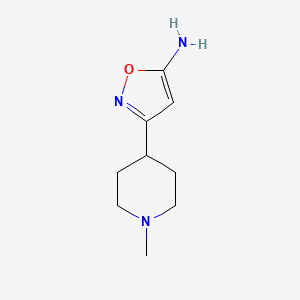
![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
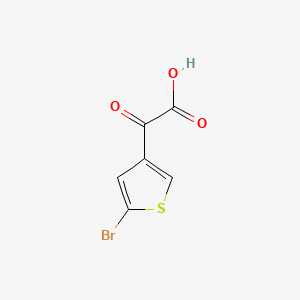
![3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13571885.png)
![(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13571889.png)
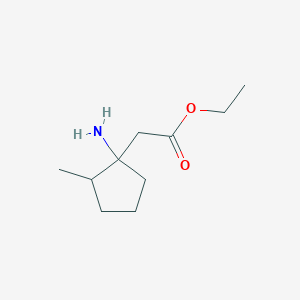
![3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13571899.png)
